![molecular formula C11H13Cl3N4O3 B11716826 N,N-dimethyl-N'-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}urea](/img/structure/B11716826.png)
N,N-dimethyl-N'-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-N’-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}urea is a complex organic compound with a unique structure that includes trichloroethyl and nitrophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-N’-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}urea typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 2,2,2-trichloroethylamine and 3-nitroaniline.
Intermediate Formation: These starting materials undergo a series of reactions, including nucleophilic substitution and condensation reactions, to form the intermediate compounds.
Final Product Formation: The final step involves the reaction of the intermediate with dimethylamine and urea under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dimethyl-N’-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}urea can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The trichloroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products include nitro derivatives with higher oxidation states.
Reduction: Products include amino derivatives.
Substitution: Products vary depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-N’-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism by which N,N-dimethyl-N’-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}urea exerts its effects involves interactions with specific molecular targets. The trichloroethyl group can interact with enzymes and proteins, potentially inhibiting their function. The nitrophenyl group may also participate in redox reactions, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N,N-dimethyl-N’-{2,2,2-trichloro-1-[(2,4-dibromo-6-methylanilino)carbothioyl]amino}ethyl}urea
- N,N,N′,N′-tetraphenyl-1,4-phenylenediamine
- 1,3,5-tris(diphenylamino)benzene
Uniqueness
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines.
Eigenschaften
Molekularformel |
C11H13Cl3N4O3 |
|---|---|
Molekulargewicht |
355.6 g/mol |
IUPAC-Name |
1,1-dimethyl-3-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]urea |
InChI |
InChI=1S/C11H13Cl3N4O3/c1-17(2)10(19)16-9(11(12,13)14)15-7-4-3-5-8(6-7)18(20)21/h3-6,9,15H,1-2H3,(H,16,19) |
InChI-Schlüssel |
KLSOBTYDYWNKQL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)NC(C(Cl)(Cl)Cl)NC1=CC(=CC=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



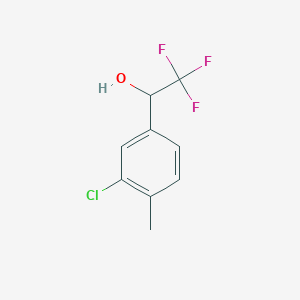
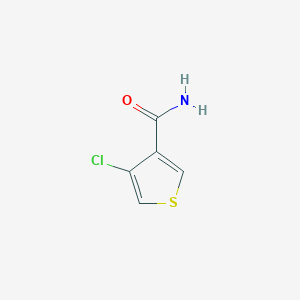
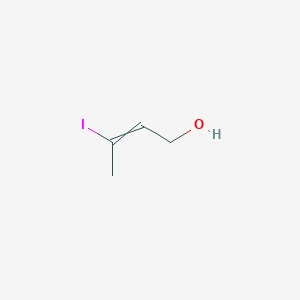
![bis(propan-2-yl) [(2R)-2-methylaziridin-1-yl]phosphonate](/img/structure/B11716765.png)
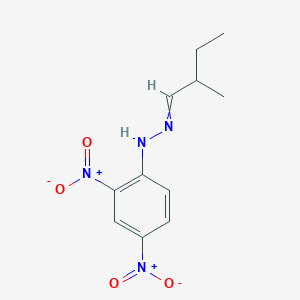


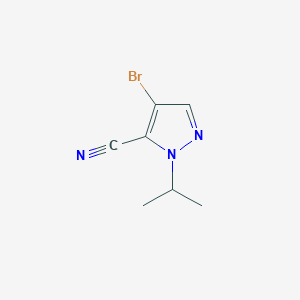

![5-bromo-1,3-dihydro-2H-benzo[d]azepin-2-one](/img/structure/B11716802.png)
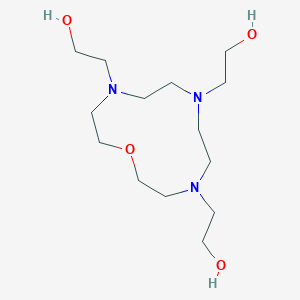
![5-Methyl-2-azaspiro[3.3]heptane oxalate](/img/structure/B11716811.png)

